molecular formula C18H19N3O B13796664 3,5-Dip-tolyl-4,5-dihydro-1H-pyrazole-1-carboxamide

3,5-Dip-tolyl-4,5-dihydro-1H-pyrazole-1-carboxamide

Cat. No.: B13796664
M. Wt: 293.4 g/mol
InChI Key: WDWIWOVWRUYGQH-UHFFFAOYSA-N
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Description

3,5-Dip-tolyl-4,5-dihydro-1H-pyrazole-1-carboxamide is a chemical compound with the molecular formula C18H19N3O. It belongs to the class of pyrazole derivatives, which are known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dip-tolyl-4,5-dihydro-1H-pyrazole-1-carboxamide typically involves the cyclocondensation of substituted aromatic aldehydes with hydrazine derivatives. One common method includes the use of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine under catalytic conditions . The reaction is often carried out in the presence of a catalyst such as vitamin B1, which facilitates the cyclization process and improves the yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as the use of non-toxic catalysts and solvents, can make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3,5-Dip-tolyl-4,5-dihydro-1H-pyrazole-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-1-carboxylic acids, while substitution reactions can produce a variety of halogenated or alkylated derivatives .

Mechanism of Action

The mechanism of action of 3,5-Dip-tolyl-4,5-dihydro-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dip-tolyl-4,5-dihydro-1H-pyrazole-1-carboxamide is unique due to the presence of tolyl groups, which can influence its chemical reactivity and biological activity. The tolyl groups can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and targets .

Properties

Molecular Formula

C18H19N3O

Molecular Weight

293.4 g/mol

IUPAC Name

3,5-bis(4-methylphenyl)-3,4-dihydropyrazole-2-carboxamide

InChI

InChI=1S/C18H19N3O/c1-12-3-7-14(8-4-12)16-11-17(21(20-16)18(19)22)15-9-5-13(2)6-10-15/h3-10,17H,11H2,1-2H3,(H2,19,22)

InChI Key

WDWIWOVWRUYGQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)N)C3=CC=C(C=C3)C

Origin of Product

United States

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